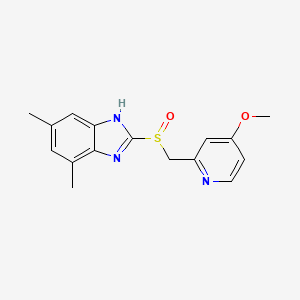
5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole: is a substituted pyridylsulfinylbenzimidazole compound. It is related to Omeprazole, a well-known proton pump inhibitor used to reduce gastric acid secretion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole involves multiple steps, starting from the appropriate substituted benzimidazole and pyridine derivatives. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Substitution reactions: Introduction of the pyridylsulfinyl group is done via nucleophilic substitution reactions.
Methylation: Methyl groups are introduced using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Substituted derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Biology:
Enzyme inhibition: It can act as an inhibitor for certain enzymes, similar to Omeprazole.
Medicine:
Gastric acid reduction: Potential use in reducing gastric acid secretion, similar to Omeprazole.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The compound exerts its effects by covalently binding to the proton pump (H+/K+ ATPase) in the stomach lining, thereby inhibiting gastric acid secretion . This mechanism involves:
Binding to the enzyme: The compound forms a covalent bond with cysteine residues on the proton pump.
Inhibition of acid secretion: This prevents the enzyme from functioning, leading to reduced acid production.
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Uniqueness:
Structural differences: The presence of additional methyl groups and the absence of a methoxy group make 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole unique.
Potential for improved efficacy: These structural differences may lead to better binding affinity and efficacy in reducing gastric acid secretion.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[(4-methoxypyridin-2-yl)methylsulfinyl]-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15-14(7-10)18-16(19-15)22(20)9-12-8-13(21-3)4-5-17-12/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
LHPUOJPOPYBYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)S(=O)CC3=NC=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















